molecular formula C16H8F3N3O4S B2812737 8-{[2,6-Dinitro-4-(trifluoromethyl)phenyl]sulfanyl}quinoline CAS No. 315239-55-5

8-{[2,6-Dinitro-4-(trifluoromethyl)phenyl]sulfanyl}quinoline

Cat. No.: B2812737
CAS No.: 315239-55-5
M. Wt: 395.31
InChI Key: CFSUGXYLNJNWIU-UHFFFAOYSA-N
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Description

8-{[2,6-Dinitro-4-(trifluoromethyl)phenyl]sulfanyl}quinoline is a complex organic compound with the molecular formula C16H8F3N3O4S This compound features a quinoline core substituted with a sulfanyl group attached to a 2,6-dinitro-4-(trifluoromethyl)phenyl moiety

Preparation Methods

The synthesis of 8-{[2,6-Dinitro-4-(trifluoromethyl)phenyl]sulfanyl}quinoline typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst under mild conditions. The specific reaction conditions, such as temperature, solvent, and catalyst concentration, can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

8-{[2,6-Dinitro-4-(trifluoromethyl)phenyl]sulfanyl}quinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amino groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

8-{[2,6-Dinitro-4-(trifluoromethyl)phenyl]sulfanyl}quinoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It may be used in the development of advanced materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 8-{[2,6-Dinitro-4-(trifluoromethyl)phenyl]sulfanyl}quinoline involves its interaction with molecular targets and pathways within biological systems. The compound’s sulfanyl and nitro groups play a crucial role in its reactivity and interactions. These functional groups can participate in redox reactions, binding to specific proteins or enzymes, and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

8-{[2,6-Dinitro-4-(trifluoromethyl)phenyl]sulfanyl}quinoline can be compared with other similar compounds, such as:

    2,6-Dinitro-4-(trifluoromethyl)phenyl derivatives: These compounds share the same phenyl moiety but differ in the substituents attached to the quinoline core.

    Quinoline derivatives: Various quinoline derivatives with different substituents can be compared based on their chemical properties and applications.

Properties

IUPAC Name

8-[2,6-dinitro-4-(trifluoromethyl)phenyl]sulfanylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8F3N3O4S/c17-16(18,19)10-7-11(21(23)24)15(12(8-10)22(25)26)27-13-5-1-3-9-4-2-6-20-14(9)13/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFSUGXYLNJNWIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)SC3=C(C=C(C=C3[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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